(14Z,17Z,20Z,23Z,26Z,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol
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Overview
Description
CAY10631 is a very long chain fatty acid derived from docosahexaenoic acid by the action of fatty acid elongases. It is an alcohol related to a C32:6 very long chain fatty acid found in the retina. This compound is involved in binding the photoreceptor rhodopsin and plays a role in retinal development and macular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10631 involves the elongation of docosahexaenoic acid through the action of fatty acid elongases. The reaction conditions typically include the presence of specific enzymes that facilitate the elongation process. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in the literature .
Industrial Production Methods
Industrial production of CAY10631 follows similar principles as the synthetic routes but on a larger scale. The process involves the use of bioreactors and controlled environments to ensure the efficient elongation of docosahexaenoic acid. The production methods are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
CAY10631 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert CAY10631 into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
CAY10631 has several scientific research applications, including:
Chemistry: Used as a reference standard in the study of very long chain fatty acids.
Biology: Plays a role in retinal development and is involved in binding the photoreceptor rhodopsin.
Medicine: Investigated for its potential role in treating macular diseases and other retinal disorders.
Industry: Used in the production of specialized lipids and fatty acid derivatives
Mechanism of Action
The mechanism of action of CAY10631 involves its role in the elongation of docosahexaenoic acid and its incorporation into membrane phospholipids. It binds to the photoreceptor rhodopsin, which is crucial for retinal function. The molecular targets include fatty acid elongases and rhodopsin, and the pathways involved are related to retinal development and macular health .
Comparison with Similar Compounds
Similar Compounds
Docosahexaenoic Acid: A precursor to CAY10631, involved in similar biological processes.
Eicosapentaenoic Acid: Another long chain fatty acid with similar roles in retinal health.
Arachidonic Acid: A polyunsaturated fatty acid involved in various biological functions.
Uniqueness of CAY10631
CAY10631 is unique due to its specific role in binding rhodopsin and its involvement in retinal development. Unlike other similar compounds, it is a very long chain fatty acid with a specific elongation process that distinguishes it from other fatty acids .
Properties
IUPAC Name |
(14Z,17Z,20Z,23Z,26Z,29Z)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h3-4,6-7,9-10,12-13,15-16,18-19,33H,2,5,8,11,14,17,20-32H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKSRDFTWSGSGI-KUBAVDMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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